molecular formula C11H14N4O2 B2833268 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-52-0

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2833268
CAS No.: 2034548-52-0
M. Wt: 234.259
InChI Key: ZYUCXVARIFROGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential to inhibit kinases, making it a candidate for cancer research.

    Medicine: Its kinase inhibition properties are explored for developing new anticancer drugs.

    Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct selectivity and potency towards certain kinases compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development .

Properties

IUPAC Name

4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUCXVARIFROGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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